Sodium selenosulfate

Description

Properties

IUPAC Name |

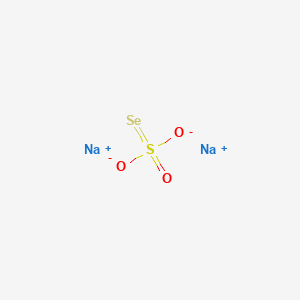

disodium;dioxido-oxo-selanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCPHQCRIACCIF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=[Se])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3SSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033629 | |

| Record name | Disodium selenosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-09-1 | |

| Record name | Sodium selenosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium selenosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25468-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6519TQ9V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history and discovery of sodium selenosulfate

An In-depth Technical Guide to Sodium Selenosulfate: History, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Na₂SeSO₃) is an inorganic selenium compound of significant interest in chemical synthesis and biomedical research. Characterized by a unique selenium-sulfur bond, it serves as a versatile and less toxic precursor for selenium nanoparticles and as a selenylating agent. In the context of drug development, this compound exhibits a favorable toxicity profile compared to other selenium compounds like sodium selenite, while demonstrating potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, synthesis protocols, and the molecular mechanism of its anticancer activity. All quantitative data is summarized in structured tables, and key experimental and signaling pathways are visualized using diagrams.

History and Discovery

The precise date and discoverer of this compound are not well-documented in readily available literature. However, the fundamental reaction for its synthesis—the dissolution of elemental selenium in an aqueous solution of a sulfite—has been a known principle in inorganic chemistry for a considerable time. Early studies on selenosulfates were part of the broader exploration of selenium and sulfur chemistry. The modern resurgence of interest in this compound is driven by its applications in materials science and medicine, particularly in the synthesis of metal selenide nanoparticles and its potential as a chemotherapeutic agent.[1] Recent research has focused on optimizing its synthesis for purity and stability, and elucidating its biological mechanisms of action.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is soluble in water.[2][3] It is an unstable compound, particularly in acidic solutions or upon heating, where it tends to decompose, releasing elemental selenium as a red precipitate.[2] This controlled release of selenium is central to its utility.

Quantitative Data

The following table summarizes the known quantitative properties of this compound. Due to its instability, properties such as melting and boiling points are not well-defined as the compound decomposes.

| Property | Value | Citations |

| Chemical Formula | Na₂SeSO₃ | [2][4] |

| Molecular Weight | 205.02 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| UV-Vis Absorbance | 250-300 nm range for monitoring decomposition | [5] |

Note: Further quantitative data such as density, specific melting point, and detailed spectral data (FTIR, Raman) for the pure, isolated compound are not extensively reported in publicly available literature, likely due to its limited stability.

Experimental Protocols: Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with distinct advantages depending on the desired speed and scale of the reaction.

Traditional Synthesis: Reaction of Elemental Selenium with Sodium Sulfite

This method is straightforward and suitable for laboratory-scale preparation where reaction time is not a critical factor.[2]

Protocol:

-

Combine elemental selenium powder and sodium sulfite in a molar ratio ranging from 1:3 to 1:6 in a round-bottom flask.[6]

-

Add deionized water to the flask.

-

The mixture is then refluxed at a temperature of 80-100°C for 2-4 hours.[6]

-

The reaction is complete when the elemental selenium has dissolved, and the solution is clear.

-

The resulting aqueous solution of this compound should be used fresh due to its instability.

Rapid Synthesis at Room Temperature

This method is ideal for applications requiring the fresh, immediate preparation of this compound, such as in clinical or biological settings.[6] It relies on the in-situ reduction of sodium selenite to highly reactive elemental selenium, which then rapidly reacts with sodium sulfite.

Protocol:

-

Prepare stock solutions of sodium selenite (Na₂SeO₃), a reducing agent (e.g., glutathione or ascorbic acid), and sodium sulfite (Na₂SO₃). A common concentration is 1 mM for each.[6]

-

Mix sodium selenite and the reducing agent. The molar ratio can vary, for example, 1 part sodium selenite to 0.3-10 parts reducing agent.[6]

-

To this mixture, add sodium sulfite. A typical molar ratio is 3-30 parts sodium sulfite.[6]

-

The reaction proceeds rapidly at room temperature, with the formation of this compound occurring within 2-3 minutes.[6]

-

The resulting solution should be used immediately. The stability can be slightly prolonged by increasing the concentration of sodium sulfite.[6]

Synthesis Workflows

Mechanism of Action in Cancer Therapy

The interest in this compound in drug development stems from its pro-oxidative effects in cancer cells, leading to apoptosis (programmed cell death). Unlike normal cells, cancer cells often have a higher metabolic rate and a compromised antioxidant defense system, making them more susceptible to oxidative stress.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Pathway Description:

-

Induction of Oxidative Stress: this compound leads to the generation of ROS within the cancer cell.[7]

-

Mitochondrial Targeting: The increase in ROS causes mitochondrial dysfunction.

-

Loss of Mitochondrial Membrane Potential: A key event is the depolarization of the mitochondrial membrane.[7]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of initiator caspase-9.[8]

-

Execution Phase: Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[8]

Applications

Nanomaterial Synthesis

This compound is a widely used precursor for the synthesis of selenium-containing nanomaterials, such as selenium nanoparticles (SeNPs) and metal selenides (e.g., CdSe).[2][9] Its water solubility and ability to controllably release selenium under mild conditions make it a "greener" and safer alternative to other selenium sources.[1]

Drug Development and Cancer Research

As a selenium supplement, this compound has demonstrated equivalent biological efficacy to sodium selenite but with significantly lower toxicity.[7][10] Its ability to selectively induce apoptosis in cancer cells makes it a promising candidate for further investigation as a chemotherapeutic agent or as an adjuvant to enhance the efficacy of existing cancer therapies.[6]

Conclusion

This compound is a compound with a rich chemical utility and significant biomedical potential. Its well-defined synthesis protocols and the growing understanding of its pro-oxidative mechanism of action in cancer cells position it as a valuable tool for researchers in materials science and drug development. Further research into its specific molecular targets and in vivo efficacy will be crucial in translating its therapeutic potential into clinical applications.

References

- 1. US20100172822A1 - Use of this compound for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing this compound - Google Patents [patents.google.com]

- 2. This compound | Na2O3SSe | CID 11424269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (25468-09-1) for sale [vulcanchem.com]

- 4. This compound | CAS#:25468-09-1 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound on restoring activities of selenium-dependent enzymes and selenium retention compared with sodium selenite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTIR and Raman spectroscopic studies of selenium nanoparticles synthesised by the bacterium Azospirillum thiophilum [pubmed.ncbi.nlm.nih.gov]

- 8. Selenium nanoparticles: a review on synthesis and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00639H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. MS07116 this compound Synthesis and Demonstration of Its In Vitro Cytotoxic Activity Against HepG2, Caco2, and Three Kinds of Leukemia Cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Selenosulfate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium selenosulfate (Na₂SeSO₃) is a highly reactive, water-soluble inorganic selenium compound valued primarily as a versatile selenium precursor. Despite its utility in chemical synthesis and its emerging biological significance, it is notably unstable, typically prepared fresh as an aqueous solution for immediate use. This document provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, stability, reactivity, and spectral characteristics. It details experimental protocols for its preparation and analysis and illustrates key chemical and biological pathways.

Core Physicochemical Properties

This compound is an analogue of sodium thiosulfate where a sulfur atom is replaced by selenium. Its properties are dominated by the labile selenium atom, making it a potent donor of selenium in its neutral (Se⁰) or reduced (Se²⁻) state.

General Properties

The core physical and chemical characteristics of this compound are summarized in the table below. It is important to note that the compound is typically not isolated as a stable solid, and its properties are primarily characterized in aqueous solutions.

| Property | Value / Description | Citation(s) |

| Chemical Formula | Na₂SeSO₃ | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Appearance | Colorless solid (unstable); typically handled as a colorless aqueous solution. | [2] |

| Solubility | Readily soluble in water. Specific quantitative data ( g/100 mL) is not widely reported. | [3] |

| Stability | Unstable as a solid. Aqueous solution stability is highly pH-dependent. | [4] |

Stability and Decomposition in Aqueous Solution

The utility of this compound is intrinsically linked to its controlled decomposition, which is governed by the pH of the solution.

-

Acidic Conditions (pH < 7): Undergoes rapid decomposition to precipitate elemental selenium (Se⁰) in its red, amorphous form.[3]

-

Neutral Conditions: Moderately stable, but will slowly decompose.

-

Alkaline Conditions (pH > 9): Decomposes to release selenide ions (Se²⁻). This reactivity is harnessed for the synthesis of metal selenide nanomaterials. The rate of decomposition increases with increasing pH.[3][5] Buffered solutions, particularly in the pH range of 8-10, can enhance stability for storage and handling.[3]

The pH-dependent decomposition pathways are crucial for controlling its function as a selenium precursor.

References

- 1. This compound | Na2O3SSe | CID 11424269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium selenite - Wikipedia [en.wikipedia.org]

- 3. This compound|Research Chemical|RUO [benchchem.com]

- 4. US20100172822A1 - Use of this compound for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing this compound - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Sodium Selenosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium selenosulfate (Na₂SeSO₃), a versatile and important selenium donor agent. The document details the core reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for its preparation.

Introduction

This compound is an inorganic compound that serves as a key precursor in the synthesis of various selenium-containing molecules, including nanoparticles and organoselenium compounds. Its utility stems from its ability to act as a soluble and reactive source of selenium in its zero oxidation state. This guide explores the two primary synthetic routes to this compound: the direct reaction of elemental selenium with sodium sulfite and the in situ formation from the reduction of sodium selenite.

Reaction Mechanisms

The synthesis of this compound fundamentally relies on the nucleophilic nature of the sulfite ion and the electrophilic character of selenium.

Synthesis from Elemental Selenium and Sodium Sulfite

The most common method for synthesizing this compound involves the direct reaction of elemental selenium (Se) with sodium sulfite (Na₂SO₃). Elemental selenium typically exists as a stable eight-membered ring (Se₈). The reaction is initiated by the nucleophilic attack of the sulfite ion on one of the selenium atoms in the ring. This attack leads to the opening of the Se₈ ring and the formation of a linear polyselenide chain with a terminal sulfonate group. Subsequent attacks by other sulfite ions on the selenium chain lead to its fragmentation, ultimately yielding this compound. The overall reaction is an equilibrium process, and an excess of sodium sulfite is typically used to drive the reaction towards the product.

Synthesis from Sodium Selenite

An alternative route to this compound involves the reduction of sodium selenite (Na₂SeO₃) to elemental selenium, which then reacts in situ with sodium sulfite. This method avoids the need to handle solid elemental selenium directly. The process occurs in two main stages:

-

Reduction of Selenite: A reducing agent is added to an aqueous solution of sodium selenite. Common reducing agents include thiols (such as glutathione), ascorbic acid, or sulfur dioxide.[1] The selenite ion (SeO₃²⁻) is reduced to elemental selenium (Se⁰).

-

Formation of Selenosulfate: In the presence of sodium sulfite, the newly formed, highly reactive elemental selenium immediately reacts to form this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound via different methods.

| Parameter | Conventional Heating | Microwave-Assisted | In Situ (Ascorbic Acid) |

| Selenium Source | Elemental Selenium Powder | Elemental Selenium Powder | Sodium Selenite |

| Primary Reagent | Sodium Sulfite | Sodium Sulfite | Sodium Sulfite, Ascorbic Acid |

| Molar Ratio (Se:Na₂SO₃) | 1:3 to 1:6 | 1:1.2 | N/A |

| Molar Ratio (Na₂SeO₃:Ascorbic Acid:Na₂SO₃) | N/A | N/A | 1:0.3:4 |

| Reaction Temperature | 70-100 °C | 100 °C | Room Temperature |

| Reaction Time | 2-7 hours | 30 minutes | 2-3 minutes |

| Solvent | Water | Water | Water |

| Reported Yield | ~99% (based on consumed Se) | Not specified | Rapid formation |

Experimental Protocols

Protocol 1: Synthesis from Elemental Selenium (Conventional Heating)

This protocol is adapted from a method for preparing a stock solution of this compound.

Materials:

-

Elemental selenium powder (2 g)

-

Sodium sulfite (20 g)

-

Distilled water (100 ml)

-

Reflux apparatus

-

Filtration system

Procedure:

-

Combine 2 g of selenium powder and 20 g of sodium sulfite in a round-bottom flask.

-

Add 100 ml of distilled water to the flask.

-

Set up the reflux apparatus and heat the mixture to 70 °C with continuous stirring.

-

Maintain the reflux for approximately 7 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the resulting solution to remove any unreacted selenium.

-

Store the final this compound solution in a dark, airtight container to prevent photo-oxidation.

Protocol 2: Synthesis from Elemental Selenium (Microwave-Assisted)

This protocol offers a more rapid synthesis using microwave irradiation.

Materials:

-

Elemental selenium powder (0.4 g)

-

Sodium sulfite (0.76 g)

-

Distilled water (50 ml)

-

Microwave reactor system

Procedure:

-

Dissolve 0.76 g of sodium sulfite in 50 ml of distilled water.

-

Add 0.4 g of selenium powder to the sodium sulfite solution.

-

Transfer the mixture to a suitable vessel for the microwave reactor.

-

Heat the mixture at 100 °C for 30 minutes using the microwave system.

-

After the reaction, rapidly cool the mixture.

-

The resulting solution is this compound.

Protocol 3: In Situ Synthesis from Sodium Selenite (Ascorbic Acid Reduction)

This protocol describes a rapid method for preparing fresh this compound at room temperature.[1]

Materials:

-

1 mM Sodium selenite solution

-

1 mM Ascorbic acid solution

-

1 mM Sodium sulfite solution

Procedure:

-

In a suitable reaction vessel, mix 1 part by volume of the 1 mM sodium selenite solution with 0.3 parts by volume of the 1 mM ascorbic acid solution.

-

To this mixture, add 4 parts by volume of the 1 mM sodium sulfite solution.

-

Stir the mixture at room temperature. The formation of this compound is expected to occur within 2-3 minutes.[1]

Protocol 4: In Situ Synthesis from Sodium Selenite (Glutathione Reduction)

This method utilizes the biological reductant glutathione.

Materials:

-

Sodium selenite

-

Glutathione

-

Sodium sulfite

-

Aqueous buffer (e.g., phosphate buffer)

Procedure:

-

Prepare aqueous solutions of sodium selenite, glutathione, and sodium sulfite.

-

Mix sodium selenite, glutathione, and sodium sulfite in an aqueous solution at room temperature.[2]

-

The reaction proceeds rapidly to form this compound. The solution can be used directly for subsequent applications.

Conclusion

The synthesis of this compound can be achieved through robust and adaptable methods. The choice of synthesis route depends on the desired scale, speed, and available starting materials. The direct reaction of elemental selenium with sodium sulfite is a well-established method, with microwave assistance offering a significant reduction in reaction time. The in situ generation from sodium selenite provides a rapid and convenient alternative, particularly for applications requiring freshly prepared solutions. This guide provides the foundational knowledge for researchers and professionals to effectively synthesize and utilize this important selenium-donating reagent.

References

A Comprehensive Technical Guide to the Theoretical Principles of Sodium Selenosulfate Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenosulfate (Na₂SeSO₃) is an inorganic selenium compound of significant interest in materials science and pharmacology. Its utility as a precursor for selenide ions (Se²⁻) in the synthesis of metal selenide nanoparticles and its emerging biological activities, including anticancer properties, have positioned it as a compound of considerable scientific curiosity.[1][2] However, the inherent instability of this compound in aqueous solutions presents a critical challenge for its practical application. This technical guide provides an in-depth exploration of the theoretical principles governing the stability of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of this compound Stability

The stability of this compound is intricately linked to its chemical environment. The selenosulfate anion (SeSO₃²⁻) is susceptible to decomposition through several pathways, primarily influenced by pH, temperature, and the presence of redox-active species.

Decomposition Pathways

The primary decomposition mechanism involves the hydrolysis of the selenosulfate ion, which can lead to the formation of elemental selenium (Se) or selenide ions (Se²⁻). The equilibrium for the formation of selenosulfate from elemental selenium and sulfite is reversible:

Se + SO₃²⁻ ⇌ SeSO₃²⁻ [3]

Under acidic conditions, the equilibrium shifts to the left, leading to the rapid precipitation of elemental selenium.[1] Conversely, alkaline conditions favor the decomposition of selenosulfate to generate selenide ions, which are crucial for the synthesis of metal selenides.[1]

Influence of pH

The pH of the aqueous solution is arguably the most critical factor governing the stability of this compound.

-

Acidic Conditions (pH < 7): Acidification leads to the protonation of the selenosulfate ion, accelerating its decomposition and resulting in the precipitation of elemental selenium.[1]

-

Neutral to Mildly Alkaline Conditions (pH 7-10): this compound exhibits its greatest stability in this pH range, making buffered solutions in this range ideal for its storage and handling.[1]

-

Strongly Alkaline Conditions (pH > 10): High concentrations of hydroxide ions (OH⁻) promote the decomposition of selenosulfate to yield selenide ions (Se²⁻). This controlled release of selenide is exploited in synthetic applications like chemical bath deposition.[1][4]

Influence of Temperature

Temperature plays a significant role in the kinetics of this compound decomposition. Increased temperatures generally accelerate the rate of decomposition, regardless of the pH. This is a critical consideration in synthetic procedures where elevated temperatures are often employed to drive reactions to completion. For instance, in the synthesis of lead selenide (PbSe) thin films, the deposition rate, which is dependent on selenosulfate decomposition, shows an exponential relationship with temperature.[4]

Quantitative Data on this compound Stability and Activity

The following tables summarize key quantitative data related to the stability and biological activity of this compound, compiled from various research findings.

| Parameter | Condition | Observation | Reference(s) |

| pH | Acidic | Rapid decomposition, precipitation of elemental selenium. | [1] |

| Buffered (pH 8-10) | Enhanced stability. | [1] | |

| Alkaline | Controlled decomposition to generate selenide ions. | [1] | |

| Temperature | Elevated (e.g., 90°C) | Increased rate of decomposition and reaction. | [4] |

| Redox Agents | Reducing agents (e.g., glutathione, ascorbic acid) | Can facilitate the in situ formation of this compound from sodium selenite at room temperature. | [2][5] |

| Cell Line | Compound | IC50 Value (24h) | Notes | Reference(s) |

| Human Hepatoma (HepG2) | This compound | 6.6 - 7.1 µM | Toxicity was largely independent of exposure time and presence of amino acids. | [6] |

| Sodium Selenite | > 15 µM | [6] | ||

| Malignant Melanoma (A375) | This compound | 6.6 - 7.1 µM | [6] | |

| Sodium Selenite | 4.7 µM | [6] | ||

| Urinary Bladder Carcinoma (T24) | This compound | 6.6 - 7.1 µM | [6] | |

| Sodium Selenite | 3.5 µM | Addition of amino acids decreased selenite cytotoxicity (IC50 8.4 µM). | [6] | |

| Human Colon Carcinoma (Caco2) | This compound | Suppressed proliferation at 12.5 µM | [7] | |

| Leukemia Cell Lines (HL60, T lymph adenoma, Daudi) | This compound | Consistent cytotoxic effect observed. | [7] |

| Enzyme/Process | Treatment | Effect | Reference(s) |

| Glutathione Peroxidase (GPx) Activity (in vivo, liver, 2-day treatment) | This compound | 65% of the activity observed with sodium selenite treatment. | [1][8] |

| Thioredoxin Reductase (TrxR) Activity (in vivo, liver, 7-day treatment) | This compound | 75% of the activity observed with sodium selenite treatment. | [1][8] |

| Thioredoxin Reductase (TrxR) Activity (in vivo, kidney, 7-day treatment) | This compound | 78% of the activity observed with sodium selenite treatment. | [1][8] |

| Selenium Accumulation (in vivo, liver, 2-day treatment) | This compound | 64% of the accumulation observed with sodium selenite treatment. | [1][8] |

Experimental Protocols

Synthesis of this compound

Conventional Method:

-

Reactants: Elemental selenium powder and sodium sulfite (Na₂SO₃).

-

Solvent: Deionized water.

-

Procedure: a. Dissolve sodium sulfite in deionized water to create a solution (e.g., 0.5 M). b. Add elemental selenium powder to the sodium sulfite solution. A typical molar ratio of Se:Na₂SO₃ is 1:3 to 1:6.[5] c. Heat the mixture with stirring. A common temperature range is 80-100°C.[5][9] Refluxing for 2-4 hours is typical.[5] d. After the reaction, cool the solution and filter to remove any unreacted selenium. e. The resulting clear solution is aqueous this compound.

Rapid Room-Temperature Synthesis using a Reducing Agent:

This method relies on the in-situ reduction of sodium selenite (Na₂SeO₃) to elemental selenium, which then reacts with sodium sulfite.

-

Reactants: Sodium selenite, a reducing agent (e.g., glutathione, ascorbic acid), and sodium sulfite.

-

Procedure: a. Prepare aqueous solutions of sodium selenite, the chosen reducing agent, and sodium sulfite. b. Mix the sodium selenite and reducing agent solutions. c. Add the sodium sulfite solution to the mixture. The formation of this compound occurs rapidly, often within minutes.[5]

Quantification and Stability Analysis

UV-Visible Spectrophotometry:

This technique can be used to monitor the decomposition of this compound. The selenosulfate ion has a characteristic UV absorbance, and its decrease over time can be used to determine the degradation kinetics.[10][11]

-

Prepare a solution of this compound in a buffer of the desired pH.

-

Measure the initial UV-Vis spectrum.

-

Monitor the absorbance at the characteristic wavelength over time.

-

The rate of decrease in absorbance corresponds to the rate of decomposition.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS):

This is a powerful technique for the speciation and quantification of selenium compounds, including selenosulfate.

-

Sample Preparation: Dilute the this compound solution in a suitable mobile phase.

-

Chromatographic Separation: Use an appropriate HPLC column (e.g., anion exchange) to separate selenosulfate from other selenium species and matrix components.

-

Detection: The eluent from the HPLC is introduced into the ICP-MS, which provides sensitive and element-specific detection of selenium.

-

Quantification: Use a certified selenosulfate standard to create a calibration curve for accurate quantification.[12][13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate cells (e.g., HepG2, A375, T24) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.[5][6]

Signaling Pathways and Logical Relationships

This compound and Cellular Redox Homeostasis

This compound can influence cellular redox balance through its interaction with key antioxidant systems, namely the glutathione and thioredoxin pathways. As a selenium-containing compound, it can serve as a source of selenium for the synthesis of selenoproteins, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).[1][8] These enzymes are crucial for detoxifying reactive oxygen species (ROS).

Caption: this compound as a selenium source for antioxidant enzymes.

Experimental Workflow for Stability Analysis

A logical workflow for assessing the stability of this compound involves its synthesis, followed by characterization and kinetic analysis of its decomposition under various conditions.

Caption: Workflow for assessing this compound stability.

Conclusion

The stability of this compound is a multifaceted issue, with pH and temperature being the predominant factors influencing its decomposition. A thorough understanding of these principles is paramount for its successful application in both materials science and drug development. For researchers, controlling the stability of this compound solutions is key to achieving reproducible results in nanoparticle synthesis and biological assays. For drug development professionals, the inherent instability might be harnessed for targeted drug delivery, where specific physiological conditions could trigger the release of bioactive selenium species. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for navigating the complexities of working with this promising yet challenging compound. Further research into stabilizing formulations and understanding its detailed interactions with biological systems will undoubtedly unlock the full potential of this compound.

References

- 1. Effect of this compound on restoring activities of selenium-dependent enzymes and selenium retention compared with sodium selenite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical|RUO [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. US20100172822A1 - Use of this compound for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing this compound - Google Patents [patents.google.com]

- 6. Cytotoxic activity of selenosulfate versus selenite in tumor cells depends on cell line and presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MS07116 this compound synthesis and demonstration of its in vitro cytotoxic activity against HepG2, Caco2, and three kinds of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2008151520A1 - A use of this compound for supplementing selenium and enhancing the cure effectiveness of chemotherapy agents,and the rapidly preparing method thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Redox Chemistry of Sodium Selenosulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core redox chemistry of sodium selenosulfate (Na₂SeSO₃), a versatile and increasingly important inorganic selenium compound. Valued for its role as a controlled selenium donor, it offers a safer and more manageable alternative to highly toxic precursors like hydrogen selenide or odorous organoselenium compounds.[1] Its unique reactivity, governed by the selenosulfate anion (SeSO₃²⁻), makes it a key reagent in materials science for nanoparticle synthesis and a compound of interest in pharmacology for its potential therapeutic applications.

Core Redox Chemistry and Principles

The chemical behavior of this compound is dominated by the selenosulfate anion, which can function as both a reducing agent and a source of selenium in various oxidation states.[2] The central selenium atom in the SeSO₃²⁻ anion has a formal oxidation state of 0, allowing it to be reduced to selenide (Se²⁻) or involved in other electron transfer processes.

1.1. Synthesis Pathways

This compound is typically synthesized in aqueous solutions as it is an unstable compound with no commercially available solid product.[3] The primary methods involve either the reaction of elemental selenium with sulfite or the reduction of selenite.

-

Conventional Method: The most traditional route involves the direct reaction of elemental selenium powder with sodium sulfite (Na₂SO₃) in an aqueous solution, often under reflux at 80-100°C for several hours.[1][3] The reaction is a nucleophilic attack of the sulfite ion on the selenium atom.[2]

Na₂SO₃ + Se → Na₂SeSO₃[2]

-

Rapid Synthesis via Reduction: A faster method, operable at room temperature, involves the reduction of sodium selenite (Na₂SeO₃) in the presence of sodium sulfite.[3] Thiol-containing reducing agents like glutathione (GSH), N-acetylcysteine (NAC), or Lipoic Acid are particularly effective.[1][3] The process is believed to first form an intermediate like GS-Se-SG, which then reacts with sodium sulfite to yield this compound.[1][3] This method can achieve complete conversion in just 2-3 minutes.[1][3]

Caption: Synthesis pathways for this compound.

1.2. Stability and pH-Dependent Decomposition

The stability and reactivity of the selenosulfate anion are highly dependent on the solution's pH.[1] This pH-dependent behavior is critical for its application as a controlled selenium source. The redox potential of the SeSO₃²⁻/Se system is also pH-dependent.[1]

-

Acidic Conditions (pH < 7): Acidic environments cause the rapid decomposition of this compound, leading to the precipitation of elemental selenium (Se⁰) as a red solid.[1][2]

-

Alkaline Conditions (pH > 8): In alkaline solutions, selenosulfate decomposes in a controlled manner to generate selenide ions (Se²⁻).[1] This process is an essential redox reaction where selenium is reduced from an oxidation state of 0 to -2. The rate of selenide generation increases with higher pH.[1] Buffered solutions, particularly in the pH range of 8-10, can enhance the stability of the selenosulfate solution for storage and handling.[1]

Caption: pH-dependent decomposition of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the synthesis and biological activity of this compound, compiled from various studies.

Table 1: Synthesis Parameters for this compound

| Method | Selenium Source | Other Reactants | Molar Ratio (Se Source:Reducer:Sulfite) | Temperature (°C) | Time | Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Conventional | Elemental Se (powder) | Sodium Sulfite | 1:3 to 1:6 (Se:Sulfite) | 80-100 | 2-4 hours | Na₂SeSO₃ solution | [3] |

| Nanoparticle | Elemental Se (nano) | Sodium Sulfite | Not specified | 37 | Not specified | Na₂SeSO₃ solution | [2][4] |

| Rapid Reduction | Sodium Selenite | Glutathione, Sodium Sulfite | 1:4:3 | Room Temp | 2-3 minutes | Complete conversion to Na₂SeSO₃ | [1][3] |

| Rapid Reduction | Sodium Selenite | Ascorbic Acid, Sodium Sulfite | Not specified | Room Temp | Rapid | Na₂SeSO₃ solution |[3] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Effective Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| HepG2 | Liver Cancer | 12.5 | Full suppression of proliferation | [2][4] |

| Caco2 | Colorectal Cancer | 12.5 | Full suppression of proliferation | [2][4] |

| HL60 | Leukemia | Not specified | Consistent cytotoxic effect | [2][4] |

| T lymph adenoma | Leukemia | Not specified | Consistent cytotoxic effect | [2][4] |

| Daudi | Leukemia | Not specified | Consistent cytotoxic effect |[2][4] |

Table 3: Comparative Toxicity and Efficacy vs. Sodium Selenite (In Vivo)

| Parameter | This compound Dose | Sodium Selenite Dose | Observation | Reference |

|---|---|---|---|---|

| Short-term Toxicity | - | - | Significantly lower than sodium selenite | [2] |

| Selenium Repletion | Equivalent doses | Equivalent doses | Equivalent efficacy | [2] |

| Long-term Toxicity (55 days) | 12.7 & 19 µmol/kg | 12.7 µmol/kg | No toxic symptoms observed | [5] |

| Long-term Toxicity (55 days) | - | 19 µmol/kg | Growth suppression, hepatotoxicity, 40% mortality | [2][5] |

| Cisplatin Co-administration | 0.6-0.75 mg Se/kg | - | Reduced cisplatin toxicity, decreased mortality from >75% to <25% |[3][6] |

Applications in Drug Development and Materials Science

3.1. Selenium Donor in Biological Systems

This compound serves as an efficient selenium source that can be absorbed and utilized by biological systems.[7] Studies show it can restore the activities of essential selenoenzymes like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) in selenium-deficient models.[5][7] A key advantage is its significantly lower toxicity profile compared to sodium selenite, which is crucial given the narrow margin between therapeutic and toxic doses of selenium.[2][3][5]

3.2. Anticancer and Chemotherapy Adjunct

The cytotoxic effects of this compound against various cancer cell lines are well-documented.[2][4] The proposed mechanism involves redox processes within cancer cells, which often have an altered redox state, leading to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cell death.[2] Furthermore, it has shown remarkable potential in reducing the severe side effects of chemotherapy agents like cisplatin, such as gastrointestinal toxicity and nephrotoxicity, without compromising their anti-tumor activity.[3][5]

Caption: Proposed mechanism of Na₂SeSO₃ cytotoxicity in cancer cells.

3.3. Precursor in Nanomaterial Synthesis

In materials science, this compound is a preferred precursor for the synthesis of metal selenide (e.g., Ag₂Se, CdSe, PbSe) nanoparticles and thin films.[1][8] Its utility stems from its water solubility and the ability to release selenide ions in a controlled fashion under alkaline conditions.[1] This allows for precise control over the nucleation and growth of nanomaterials, influencing properties like particle size and morphology, which are critical for applications in optoelectronics and photovoltaics.[2][8]

Caption: Experimental workflow for metal selenide nanoparticle synthesis.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

-

Objective: To prepare an aqueous solution of Na₂SeSO₃ from elemental selenium.

-

Materials: Elemental selenium powder, sodium sulfite (Na₂SO₃), distilled water, round-bottom flask, reflux condenser, heating mantle.

-

Procedure:

-

In a round-bottom flask, combine sodium sulfite and elemental selenium powder in a molar ratio between 1:3 and 1:6 (Se:Sulfite).[3]

-

Add a sufficient volume of distilled water to dissolve the reactants.

-

Fit the flask with a reflux condenser and heat the mixture to 80-100°C using a heating mantle.[3]

-

Maintain the reflux for 2-4 hours with continuous stirring until the selenium powder has dissolved, indicating the formation of the Na₂SeSO₃ solution.[3]

-

Allow the solution to cool to room temperature. If any unreacted selenium remains, filter the solution before use.[9]

-

The resulting clear solution should be used fresh due to its instability.

-

Protocol 2: Rapid Synthesis of this compound via Selenite Reduction

-

Objective: To rapidly prepare fresh Na₂SeSO₃ at room temperature for immediate use.

-

Materials: Sodium selenite (Na₂SeO₃), glutathione (GSH), sodium sulfite (Na₂SO₃), distilled water, beakers or vials.

-

Procedure:

-

Prepare separate stock solutions of sodium selenite, glutathione, and sodium sulfite (e.g., 1 mM each).[3]

-

In a clean vessel, mix the solutions in a molar ratio of 1 part sodium selenite, 4 parts glutathione, and 3 parts sodium sulfite.[3]

-

Stir or vortex the mixture homogeneously at room temperature.

-

The reaction is complete within 2-3 minutes, yielding a fresh solution of this compound ready for experimental use.[3]

-

Protocol 3: Synthesis of Cadmium Selenide (CdSe) Nanoparticles

-

Objective: To synthesize CdSe nanoparticles using Na₂SeSO₃ as the selenium source.

-

Materials: Cadmium acetate [Cd(CH₃COO)₂], aqueous ammonia, freshly prepared Na₂SeSO₃ solution, distilled water, reaction vessel.

-

Procedure:

-

Prepare a cadmium precursor solution by dissolving cadmium acetate in distilled water and adding aqueous ammonia to form a clear cadmium ammine complex solution.[8]

-

In a separate reaction vessel, place the cadmium precursor solution.

-

Slowly add the freshly prepared this compound solution to the cadmium solution under constant stirring.[8]

-

The reaction proceeds as the Na₂SeSO₃ decomposes in the alkaline environment, releasing Se²⁻ ions that react with the Cd²⁺ ions to form CdSe nanoparticles.

-

The reaction temperature and reactant concentrations can be adjusted to control the size and optical properties of the resulting nanoparticles.[2][8]

-

After the reaction is complete (indicated by color change), the nanoparticles can be collected by centrifugation, washed with water and ethanol, and redispersed in a suitable solvent.[10]

-

References

- 1. This compound|Research Chemical|RUO [benchchem.com]

- 2. This compound (25468-09-1) for sale [vulcanchem.com]

- 3. US20100172822A1 - Use of this compound for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing this compound - Google Patents [patents.google.com]

- 4. MS07116 this compound synthesis and demonstration of its in vitro cytotoxic activity against HepG2, Caco2, and three kinds of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2008151520A1 - A use of this compound for supplementing selenium and enhancing the cure effectiveness of chemotherapy agents,and the rapidly preparing method thereof - Google Patents [patents.google.com]

- 7. Effect of this compound on restoring activities of selenium-dependent enzymes and selenium retention compared with sodium selenite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Fundamental Reactivity of the Selenosulfate Anion: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selenosulfate anion (SeSO₃²⁻) is a highly reactive and versatile selenium species that plays a crucial role as a selenium donor in biological systems and as a key precursor in the synthesis of various selenium-containing compounds and nanomaterials. This guide provides a comprehensive overview of the fundamental reactivity of the selenosulfate anion, including its synthesis, stability, and key reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Synthesis of the Selenosulfate Anion

The selenosulfate anion is typically prepared in solution and used in situ due to its limited stability. Two primary synthetic routes are commonly employed: the reaction of elemental selenium with sulfite and the reduction of selenite.

From Elemental Selenium and Sodium Sulfite

This method involves the direct reaction of elemental selenium powder with an aqueous solution of sodium sulfite. The reaction is often facilitated by heating or microwave irradiation to increase the reaction rate.[1]

Experimental Protocol:

A stock solution of sodium selenosulfate (e.g., 0.2 M) can be prepared by mixing sodium sulfite (e.g., 0.5 M) with selenium powder in distilled water and stirring at 90°C for 1 hour. The resulting solution is then filtered to remove any unreacted selenium powder.[2] For smaller-scale preparations, selenium powder (0.4 g) and sodium sulfite (0.76 g) can be dissolved in distilled water (50 mL) and heated in a microwave system at 100°C for 30 minutes.[3]

From Sodium Selenite and a Reducing Agent

A more rapid synthesis at room temperature can be achieved by reducing sodium selenite in the presence of sodium sulfite. Various reducing agents can be employed.

Experimental Protocol:

Solutions of 1 mM sodium selenite, a reducing agent (e.g., 10 mM ascorbic acid or varying concentrations of glutathione, cysteine, N-acetylcysteine, or lipoic acid), and sodium sulfite (e.g., 30 mM) are prepared separately. The sodium selenite and reducing agent are mixed, followed by the addition of the sodium sulfite solution. The formation of this compound typically occurs within 2-3 minutes at room temperature. The molar ratio of the reactants can be adjusted to control the reaction rate and stability of the resulting selenosulfate solution.[4] For instance, a molar ratio of 1:0.3:4 (Na₂SeO₃:Ascorbic Acid:Na₂SO₃) can complete the synthesis in under 5 minutes.[1]

Caption: Synthesis of selenosulfate from selenite.

Stability of the Selenosulfate Anion

The stability of the selenosulfate anion in aqueous solution is influenced by several factors, most notably pH.

-

Alkaline Conditions: Selenosulfate exhibits greater stability in alkaline solutions. For instance, in the chemical bath deposition of metal selenides, a high pH is maintained to prevent the decomposition of selenosulfate to elemental selenium.[2] Stability is enhanced in buffered solutions at pH 8-10.[1]

-

Acidic and Neutral Conditions: Under acidic or neutral conditions, the selenosulfate anion is unstable and tends to decompose, precipitating elemental selenium. This decomposition is a key consideration in its handling and application.

Reactivity of the Selenosulfate Anion

The reactivity of the selenosulfate anion is characterized by its nucleophilicity and its role as a selenium donor in redox reactions.

Nucleophilic Reactivity: Reaction with Alkyl Halides

The selenosulfate anion is an effective nucleophile that reacts with alkyl halides in a manner analogous to the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism to initially form a Bunte salt-like intermediate, which can then be converted to dialkyl diselenides. This method provides an odorless and environmentally friendlier alternative to traditional methods for preparing organoselenium compounds.[5]

Caption: SN2 reaction of selenosulfate with an alkyl halide.

Quantitative Data:

The reaction of in situ generated this compound with various alkyl halides produces symmetrical dialkyl diselenides in good to excellent yields.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Dibenzyl diselenide | 92 |

| 2 | 4-Methylbenzyl chloride | Di(4-methylbenzyl) diselenide | 90 |

| 3 | 4-Methoxybenzyl chloride | Di(4-methoxybenzyl) diselenide | 88 |

| 4 | 4-Chlorobenzyl chloride | Di(4-chlorobenzyl) diselenide | 91 |

| 5 | n-Butyl bromide | Di-n-butyl diselenide | 85 |

| 6 | n-Octyl bromide | Di-n-octyl diselenide | 87 |

Table adapted from data presented in the synthesis of dialkyl diselenides.[1]

Experimental Protocol for Synthesis of Dialkyl Diselenides:

To a solution of sodium sulfite (2 mmol) in water (2 mL) is added elemental selenium (2 mmol). The mixture is heated at 80°C for 1 hour. After cooling to room temperature, the alkyl halide (2 mmol) is added, and the reaction mixture is stirred at room temperature for the appropriate time. The product is then extracted with an organic solvent, dried, and purified by chromatography.[5]

Redox Reactivity and Role as a Selenium Donor

The selenosulfate anion serves as a crucial selenium donor in biological systems, contributing to the synthesis of selenoproteins. The selenium atom in selenosulfate is in a formal oxidation state of 0 and can be readily reduced to selenide (Se²⁻), which is the form of selenium incorporated into selenocysteine, the 21st proteinogenic amino acid.[1]

In vitro and in vivo studies have demonstrated that selenosulfate can be absorbed and utilized by biological systems to restore the activity of essential selenoenzymes like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).[6] The overall pathway involves the reduction of selenosulfate to selenide, which is then utilized by selenophosphate synthetase to generate selenophosphate, the active selenium donor for selenocysteine synthesis.[7]

Caption: Role of selenosulfate in selenoprotein biosynthesis.

Conclusion

The selenosulfate anion is a key species in selenium chemistry, characterized by its facile synthesis, pH-dependent stability, and versatile reactivity. Its role as a nucleophile in organic synthesis and as a selenium donor in biological systems highlights its importance in both chemical and biomedical research. The detailed protocols and mechanistic insights provided in this guide are intended to support further exploration and application of this fundamental selenium compound in the development of new therapeutic agents and advanced materials.

References

- 1. This compound|Research Chemical|RUO [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. US20100172822A1 - Use of this compound for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. From selenium to selenoproteins: synthesis, identity, and their role in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Sodium Selenosulfate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenosulfate (Na₂SeSO₃) is an inorganic selenium compound that has garnered significant interest as a versatile and safer precursor for selenium in various applications, including the synthesis of metal selenide nanoparticles and potentially in drug development.[1][2] Its water solubility and ability to release reactive selenium species in a controlled manner make it a valuable reagent.[1] This technical guide provides a comprehensive overview of the initial characterization of this compound solutions, covering its synthesis, stability, and analytical characterization methods.

Synthesis of this compound

This compound is not commercially available as a stable solid and is typically prepared fresh in solution for immediate use.[3][4] Two primary methods for its synthesis are commonly employed.

Reaction of Elemental Selenium with Sodium Sulfite

This is the most traditional method, involving the direct reaction of elemental selenium powder with an aqueous solution of sodium sulfite.[1][3] The reaction is typically carried out at elevated temperatures to facilitate the dissolution of selenium.[1]

Experimental Protocol:

-

Reagents:

-

Selenium powder (Se)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

-

Procedure:

-

A common molar ratio of Se to Na₂SO₃ used is between 1:3 and 1:6.[3] An excess of sodium sulfite is crucial for enhancing the stability of the resulting this compound solution.[3]

-

For a typical laboratory-scale preparation, suspend the desired amount of selenium powder in a solution of sodium sulfite in deionized water.

-

The mixture is then refluxed at a temperature between 80-100°C for 2-4 hours.[3] Some studies suggest that heating up to 140°C can increase the product yield.[1]

-

The reaction is complete when the elemental selenium has dissolved, and the solution becomes clear.

-

The resulting solution should be cooled and filtered to remove any unreacted selenium before use.[5]

-

Note: The use of nano-sized elemental selenium can significantly accelerate the reaction, allowing for synthesis at lower temperatures (e.g., 37-60°C) and shorter reaction times (minutes).[1][3]

Reductive Synthesis from Sodium Selenite

A more rapid synthesis at room temperature can be achieved by the reduction of sodium selenite in the presence of a reducing agent and sodium sulfite.[2][3] This method avoids the need for heating and is often completed in minutes.

Experimental Protocol:

-

Reagents:

-

Sodium selenite (Na₂SeO₃)

-

Reducing agent (e.g., Glutathione (GSH), L-cysteine, N-acetylcysteine, Lipoic acid, Ascorbic acid)[2]

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

-

Procedure:

-

Prepare stock solutions of sodium selenite, the chosen reducing agent, and sodium sulfite (e.g., 1 mM each).[2]

-

Mix the sodium selenite and reducing agent solutions. For example, a molar ratio of 1 part sodium selenite to 4 parts glutathione is effective.[2]

-

To this mixture, add the sodium sulfite solution. A typical ratio is 3 parts sodium sulfite.[2]

-

The reaction proceeds rapidly at room temperature, with the formation of this compound occurring within 2-3 minutes.[2] The solution is then ready for immediate use.

-

Stability of this compound Solutions

This compound is an unstable compound in aqueous solution, and its stability is highly dependent on pH, temperature, and the presence of excess sulfite.[1][3]

-

pH: The stability of this compound is significantly influenced by the pH of the solution.[1]

-

Acidic conditions: Rapid decomposition occurs, leading to the precipitation of red elemental selenium.[6]

-

Alkaline conditions (pH > 9): Decomposition is accelerated, but it proceeds via a different pathway to generate selenide ions (Se²⁻).[1] This controlled decomposition is utilized in the synthesis of metal selenides.[1][5]

-

Neutral to slightly alkaline (pH 8-10): The solution exhibits its greatest stability, particularly in buffered solutions.[1]

-

-

Temperature: Higher temperatures generally accelerate the decomposition of this compound.[1] For storage, cryopreservation at -20°C has been suggested for the precursor solutions used in the reductive synthesis method.[2]

-

Excess Sulfite: The presence of an excess of sodium sulfite in the solution significantly enhances the stability of this compound.[3]

| Condition | Effect on Stability | Decomposition Product(s) | Reference(s) |

| Acidic pH | Decreased (rapid decomposition) | Elemental Selenium (Se) | [6] |

| Neutral to Slightly Alkaline pH (8-10) | Increased (most stable range) | - | [1] |

| Alkaline pH (>9) | Decreased (accelerated decomposition) | Selenide ions (Se²⁻) | [1] |

| Elevated Temperature | Decreased | Varies with pH | [1] |

| Excess Sodium Sulfite | Increased | - | [3] |

Analytical Characterization

Several analytical techniques can be employed to characterize this compound solutions and monitor their formation and decomposition.

UV-Visible Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying vibrational modes of molecules. While detailed Raman spectra specifically for the selenosulfate ion (SeSO₃²⁻) are not extensively reported, characteristic peaks for related species can provide insight. For comparison, the sulfate ion (SO₄²⁻) exhibits a strong, sharp Raman peak corresponding to the symmetric stretching mode (ν₁) at approximately 981 cm⁻¹.[9][10] It is expected that the selenosulfate ion would have its own unique set of vibrational modes that could be used for its identification and characterization.

Chromatography Techniques

Chromatographic methods coupled with sensitive detectors are essential for the separation and quantification of selenosulfate from other selenium species and matrix components.

-

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a highly sensitive and specific technique for selenium speciation.[11]

-

Principle: HPLC separates the different selenium compounds based on their interaction with a stationary phase. The eluent from the HPLC is then introduced into an ICP-MS, which atomizes and ionizes the selenium atoms, allowing for their detection and quantification at very low levels.[11]

-

Typical Setup: Anion-exchange chromatography is often used for the separation of anionic selenium species like selenite, selenate, and selenosulfate.[12]

-

-

Ion Chromatography (IC): IC is a robust method for the determination of inorganic anions.[13]

-

Principle: Similar to HPLC, IC uses an ion-exchange column to separate ions. A conductivity detector is commonly used for detection.[13]

-

Experimental Protocol (General):

-

Column: Anion-exchange column.

-

Eluent: A suitable buffer solution, such as a carbonate-bicarbonate buffer.[13]

-

Detection: Suppressed conductivity detection is often employed to enhance sensitivity by reducing the background conductivity of the eluent.[13]

-

Sample Preparation: Samples may require dilution to be within the linear range of the instrument and filtration to remove particulates.[12]

-

-

Visualizations

Experimental Workflow: Synthesis and Characterization

Signaling Pathway: Formation of Metal Selenide Nanoparticles

Conclusion

The initial characterization of this compound solutions is crucial for its effective application. The synthesis method can be chosen based on the required speed and available equipment, with the reductive method offering a rapid, room-temperature alternative to the traditional reflux method. The inherent instability of this compound necessitates careful control of pH and temperature, with solutions being most stable in a slightly alkaline environment and with an excess of sodium sulfite. A combination of spectroscopic and chromatographic techniques provides a robust analytical toolkit for the characterization of these solutions, enabling the confirmation of its formation and the monitoring of its subsequent reactions. Further research to obtain high-resolution spectroscopic data and detailed quantitative stability studies will undoubtedly contribute to a more complete understanding and broader application of this important selenium precursor.

References

- 1. Preparation of colloidal CdSe and CdS/CdSe nanoparticles from this compound in aqueous polymers solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MS07116 this compound synthesis and demonstration of its in vitro cytotoxic activity against HepG2, Caco2, and three kinds of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 4. Synthesis, Surface Studies, Composition and Structural Characterization of CdSe, Core/Shell, and Biologically Active Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Rapid speciation and quantification of selenium compounds by HPLC-ICP MS using multiple standards labelled with different isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. nestgrp.com [nestgrp.com]

The Aqueous Chemistry of Sodium Selenosulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Stability, and Biological Interactions of a Promising Selenium Donor

Introduction

Sodium selenosulfate (Na₂SeSO₃) is an inorganic selenium compound that has garnered significant interest in the fields of chemistry, materials science, and pharmacology.[1] Its unique chemical structure, featuring a selenium atom covalently bonded to a sulfur atom within the selenosulfate anion (SeSO₃²⁻), imparts a dual character, acting as both a reducing agent and a selenium donor.[1] This guide provides a comprehensive overview of the aqueous chemistry of this compound, with a particular focus on its synthesis, stability, decomposition pathways, and its interactions within biological systems, making it a valuable resource for researchers, scientists, and professionals in drug development.

Notably, this compound exhibits a more favorable toxicity profile compared to other inorganic selenium compounds like sodium selenite (Na₂SeO₃), while maintaining equivalent biological efficacy in selenium repletion.[1] This lower toxicity is a critical advantage for therapeutic applications where selenium supplementation is required.[1][2] The controlled release of selenium from the selenosulfate anion is believed to contribute to this reduced toxicity, allowing for more targeted effects.[1]

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid that is soluble in water.[1] The selenosulfate anion is the key to its reactivity in aqueous solutions.[1]

Solubility

Stability and Decomposition

The stability of this compound in aqueous solution is highly dependent on pH and temperature.

-

pH: Under acidic conditions, this compound decomposes rapidly, leading to the precipitation of elemental selenium, which can be observed as a red precipitate.[1] Alkaline conditions, on the other hand, promote a more controlled decomposition to generate selenide ions (Se²⁻).[1] Buffered solutions in the pH range of 8-10 can enhance the stability of selenosulfate solutions.[1]

-

Temperature: Increased temperature generally accelerates the decomposition of this compound.[1]

Table 1: Factors Influencing the Stability of Aqueous this compound

| Parameter | Effect on Stability | Decomposition Products |

| Acidic pH | Decreased stability, rapid decomposition | Elemental Selenium (red precipitate) |

| Alkaline pH | Decreased stability, controlled decomposition | Selenide ions (Se²⁻) |

| Neutral pH (Buffered, pH 8-10) | Enhanced stability | - |

| Increased Temperature | Decreased stability, accelerated decomposition | Dependent on pH |

Note: Specific quantitative data such as stability constants and kinetic rate constants for decomposition under various conditions are not widely available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

There are two primary methods for the synthesis of this compound in an aqueous solution.

This is the most common and straightforward method for preparing this compound.[1][3]

-

Principle: Elemental selenium powder reacts with an aqueous solution of sodium sulfite to form this compound. The reaction involves the nucleophilic attack of the sulfite ion on the selenium atom.[1]

-

Reaction: Na₂SO₃ + Se → Na₂SeSO₃

-

Protocol:

-

Prepare an aqueous solution of sodium sulfite (Na₂SO₃). A typical concentration is around 0.1 M.[3]

-

Add elemental selenium powder to the sodium sulfite solution. The molar ratio of sodium sulfite to selenium is often in the range of 3:1 to 6:1 to ensure complete reaction of the selenium and to stabilize the resulting product.[3]

-

Heat the mixture with constant stirring. Reaction temperatures typically range from 80-100°C.[3] Refluxing for 2-4 hours is a common practice.[3] Milder conditions, such as 37°C, have been reported to be effective when using selenium nanoparticles.[4]

-

The completion of the reaction is indicated by the dissolution of the elemental selenium and the formation of a clear solution.

-

The resulting solution contains this compound and excess sodium sulfite. The excess sulfite can act as a stabilizer.

-

This method provides a rapid synthesis of this compound at room temperature, which is particularly useful for clinical applications where the compound needs to be prepared immediately before use due to its instability.[3][5]

-

Principle: Sodium selenite (Na₂SeO₃) is first reduced to elemental selenium by a reducing agent. The newly formed, highly reactive elemental selenium then immediately reacts with sodium sulfite present in the solution to form this compound.[3][5]

-

Reducing Agents:

-

Protocol (using Glutathione):

-

Prepare separate solutions of sodium selenite, glutathione, and sodium sulfite (e.g., 1 mM each).[3]

-

Mix one part of the sodium selenite solution with four parts of the glutathione solution.[3] This forms an intermediate, GS-Se-SG.[3]

-

Add three parts of the sodium sulfite solution to the mixture.[3] The slightly alkaline nature of the sodium sulfite solution facilitates the conversion of the intermediate to elemental selenium, which then rapidly reacts to form this compound.[3]

-

The reaction is typically complete within 2-3 minutes at room temperature.[3][5]

-

Analytical Methods for Quantification

The concentration of this compound in aqueous solutions can be determined using various analytical techniques.

-

UV-Vis Spectrophotometry: The decomposition of selenosulfate can be monitored by tracking the absorbance in the 250–300 nm range.[1] This method is useful for studying the kinetics of its degradation.[1]

-

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a powerful technique for the speciation and quantification of selenium compounds, including selenosulfate, in complex matrices like wastewater.[6]

-

77Se NMR Spectroscopy: Selenium-77 NMR can be used to identify and characterize selenium-containing species in solution, including the selenosulfate ion.[1]

Aqueous Chemistry and Reactions

The reactivity of this compound in water is dominated by the selenosulfate anion.

Redox Chemistry

The selenosulfate anion can act as both a reducing agent and an oxidizing agent, depending on the reaction conditions.[1] Its redox potential is pH-dependent.[1] In the context of nanomaterial synthesis, it serves as a source of selenide (Se²⁻) ions through decomposition in alkaline solutions, which involves the reduction of selenium from a formal oxidation state of 0 to -2.[1]

Role as a Selenium Donor

A key function of this compound is its ability to act as a selenium donor in a controlled manner.[1] This property is exploited in various applications:

-

Nanoparticle Synthesis: It is a widely used precursor for the synthesis of metal selenide nanoparticles (e.g., CdSe, Ag₂Se, PbSe) and selenium nanoparticles.[1][7] The slow, controlled release of selenide ions is crucial for the formation of well-defined nanostructures.[1]

-

Organic Synthesis: this compound is used as a selenylating reagent to introduce selenium into organic molecules.[1] It is considered a safer and less odorous alternative to other selenium reagents.[1]

Biological Interactions and Signaling Pathways

This compound's biological activity stems from its ability to deliver selenium to cells, thereby influencing cellular redox homeostasis. It can be considered a pro-drug that releases the active selenium species within the biological system.

Cellular Uptake and Metabolism

The exact mechanism of cellular uptake for the selenosulfate anion is not fully elucidated in the reviewed literature. However, once inside the cell, it is believed to release selenium, which can then be incorporated into the cellular selenium pool. This selenium is ultimately utilized for the synthesis of selenoproteins.[8]

Interaction with Selenoenzymes

This compound has been shown to restore the activities of key selenoenzymes, namely glutathione peroxidase (GPx) and thioredoxin reductase (TrxR), in a dose-dependent manner.[8][9] These enzymes are critical components of the cellular antioxidant defense system.

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. They utilize glutathione (GSH) as a reducing substrate. The active site of GPx contains a selenocysteine residue, making selenium essential for its function.

-

Thioredoxin Reductase (TrxR): TrxR is a central enzyme in the thioredoxin system, which is involved in redox signaling and antioxidant defense. TrxR also contains a selenocysteine residue in its active site and is responsible for reducing thioredoxin.

The ability of this compound to increase the activity of these enzymes highlights its role in bolstering the cellular antioxidant capacity.[8]

Signaling Pathways

The delivery of selenium by this compound directly impacts cellular redox signaling pathways.

Caption: Glutathione system pathway.

Caption: Thioredoxin system pathway.

Cytotoxic Effects on Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines, including liver, colorectal, and leukemia cells.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1] This pro-oxidant activity at higher concentrations contrasts with its antioxidant-promoting role at physiological concentrations, a common feature of many selenium compounds.

Applications in Drug Development

The favorable safety profile and biological activity of this compound make it an attractive candidate for various applications in drug development.

-

Selenium Supplementation: Its lower toxicity compared to sodium selenite makes it a safer option for selenium supplementation in clinical settings.[1][2]

-

Adjuvant in Chemotherapy: Studies have shown that this compound can reduce the nephrotoxicity and gastrointestinal toxicity of cisplatin, a common chemotherapy drug, without compromising its anticancer activity.[2] This suggests its potential as an adjuvant to mitigate the side effects of chemotherapy.

-

Anticancer Agent: The direct cytotoxic effects of this compound on cancer cells suggest its potential as a standalone or combination anticancer agent.[4] Further research is needed to explore its efficacy and mechanisms of action in various cancer types.

Conclusion

This compound is a versatile inorganic selenium compound with a rich aqueous chemistry that underpins its diverse applications. Its role as a controlled selenium donor, coupled with a favorable toxicity profile, makes it a compound of significant interest for researchers in chemistry, materials science, and particularly in drug development. The ability to modulate cellular redox homeostasis through its influence on key selenoenzymes like glutathione peroxidase and thioredoxin reductase opens up therapeutic possibilities for conditions associated with oxidative stress, including cancer. While further research is needed to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data on its physicochemical properties, the existing body of knowledge highlights the potential of this compound as a valuable tool in the development of new therapeutic strategies.

Experimental Workflows

General Synthesis Workflow

Caption: General synthesis workflow.

Cell-Based Assay Workflow

Caption: Cell-based assay workflow.

References

- 1. This compound|Research Chemical|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20100172822A1 - Use of this compound for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing this compound - Google Patents [patents.google.com]

- 4. MS07116 this compound synthesis and demonstration of its in vitro cytotoxic activity against HepG2, Caco2, and three kinds of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selenium Transport Mechanism via Selenoprotein P—Its Physiological Role and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. From Selenium Absorption to Selenoprotein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on restoring activities of selenium-dependent enzymes and selenium retention compared with sodium selenite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]